molecular formula C22H28O3 B15291637 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene CAS No. 2098-65-9

3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene

Cat. No.: B15291637
CAS No.: 2098-65-9
M. Wt: 340.5 g/mol
InChI Key: HEQOAVAMLQHQHC-BCJMKXOLSA-N
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Description

3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is a complex polycyclic aromatic hydrocarbon It is characterized by a cyclopropane ring fused to a cyclopentaphenanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene typically involves the cyclopropanation of phenanthrene derivatives. One common method includes the photochemical generation of allenylidenes from cyclopropanated phenanthrenes . This process involves the use of photolysis in olefin traps and benzene to afford the expected cyclopropane adducts of the corresponding allenylidenes.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, including the formation of van-der-Waals complexes and subsequent isomerization and aromatization processes . These reactions are often facilitated by the presence of specific radicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is unique due to its cyclopropane ring fused to the cyclopentaphenanthrene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

2098-65-9

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one

InChI

InChI=1S/C22H28O3/c1-12(23)22(25)9-7-16-14-5-4-13-10-19(24)15-11-18(15)21(13,3)17(14)6-8-20(16,22)2/h4-5,10,14-18,25H,6-9,11H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-,22-/m0/s1

InChI Key

HEQOAVAMLQHQHC-BCJMKXOLSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)O

Origin of Product

United States

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